2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide
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Overview
Description
2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is a complex organic compound that belongs to the class of isoquinolinium salts This compound features a unique structure combining isoquinoline and chromone moieties, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds, such as ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, have been shown to target the egfr/pi3k/akt/mtor signaling pathway and STAT3 phosphorylation .
Mode of Action
The compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and invasion. By suppressing this pathway, the compound can inhibit these processes . Additionally, it restricts the phosphorylation and nuclear translocation of STAT3 , which is a critical process in the malignant biological behaviors of colorectal cancer .
Biochemical Pathways
The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By suppressing this pathway, the compound can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also affects the phosphorylation and nuclear translocation of STAT3 , which is involved in cell growth and apoptosis.
Pharmacokinetics
Similar compounds have been shown to have significant anti-nsclc effects in vitro and in vivo This suggests that the compound may have good bioavailability
Result of Action
The compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . It also promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with isoquinoline derivatives under acidic conditions, followed by bromination to introduce the bromide ion. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and chromone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2H-chromen-3-yl)acetic acid
- 3-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
- 2-oxo-2H-chromen-3-yl derivatives
Uniqueness
2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is unique due to its combined isoquinoline and chromone structure, which imparts distinct chemical and biological properties. The presence of the bromide ion also enhances its reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJZHUCFLBHOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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